

understanding the monohydrate form of Fmoc-L-threonine

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Compound of Interest

Compound Name: *Fmoc-L-threonine monohydrate*

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An In-depth Technical Guide to the Monohydrate Form of Fmoc-L-threonine

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Abstract

N α -(9-Fluorenylmethoxycarbonyl)-L-threonine (Fmoc-L-threonine) is a fundamental building block in modern solid-phase peptide synthesis (SPPS).[1] While its anhydrous form is well-known, the monohydrate crystalline form offers distinct advantages in terms of stability, handling, and stoichiometric accuracy. This guide provides a comprehensive technical overview of **Fmoc-L-threonine monohydrate** for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, the causal mechanisms behind its synthesis and characterization, and the critical implications of its hydrated state on experimental protocols. This document is structured to serve as a field-proven manual, emphasizing self-validating systems and authoritative scientific grounding.

The Strategic Importance of Hydration in Fmoc-Threonine Chemistry

The Fmoc/tBu orthogonal strategy is the cornerstone of modern SPPS, prized for its mild deprotection conditions which preserve sensitive functionalities within complex peptides.[2][3] Threonine, with its secondary hydroxyl side chain, presents unique challenges and

opportunities, including the potential for O-glycosylation, phosphorylation, and side reactions like dehydration.[4][5]

The physical form of the amino acid derivative used in synthesis is a critical, though often overlooked, parameter. The monohydrate form of Fmoc-L-threonine incorporates a single, stoichiometric molecule of water into its crystal lattice.[6] This is not surface-level moisture; it is an integral part of the compound's structure. The presence of this water molecule imparts enhanced crystalline stability and reduces hygroscopicity compared to the often-amorphous or less-stable anhydrous form. This crystalline nature ensures lot-to-lot consistency and simplifies handling, making it a preferred reagent for high-fidelity, automated peptide synthesis.[7]

Physicochemical Profile: Monohydrate vs. Anhydrous Form

Understanding the distinct properties of the monohydrate is paramount for its correct application. The inclusion of water directly impacts the molecular weight, which is a critical factor for accurate reagent weighing and molar calculations in SPPS.

Property	Fmoc-L-threonine Monohydrate	Fmoc-L-threonine (Anhydrous)	Rationale & Significance
CAS Number	229957-49-7 / 73731-37-0[8][9][10]	73731-37-0[10]	Note: CAS numbers are often used interchangeably in catalogs. Always verify identity by analysis.
Molecular Formula	C ₁₉ H ₁₉ NO ₅ ·H ₂ O[8]	C ₁₉ H ₁₉ NO ₅ [10]	The explicit inclusion of H ₂ O is the key differentiator.
Molecular Weight	359.38 g/mol [11]	341.36 g/mol [10][11]	Critical: Using the anhydrous weight for the monohydrate will result in a ~5.3% under-dosing of the amino acid in coupling reactions.
Appearance	White crystalline powder[7][10]	White powder[10]	The crystalline nature of the monohydrate contributes to its stability and free-flowing handling properties.
Melting Point	90 - 105 °C[10][11]	Variable, often overlaps with monohydrate	The broad range indicates a decomposition process involving the loss of water. TGA is a more precise tool for characterization.
Solubility	Soluble in DMF, DMSO; sparingly soluble in water[6]	Similar to monohydrate	Excellent solubility in standard SPSS

solvents ensures
efficient coupling.

Optical Rotation

$[\alpha]_D^{20} = -14 \pm 2^\circ$ (c=1
in DMF)[10]

Similar to
monohydrate

Confirms the
stereochemical
integrity (L-
configuration) of the
amino acid.

Controlled Synthesis: From Crude Product to Stable Monohydrate

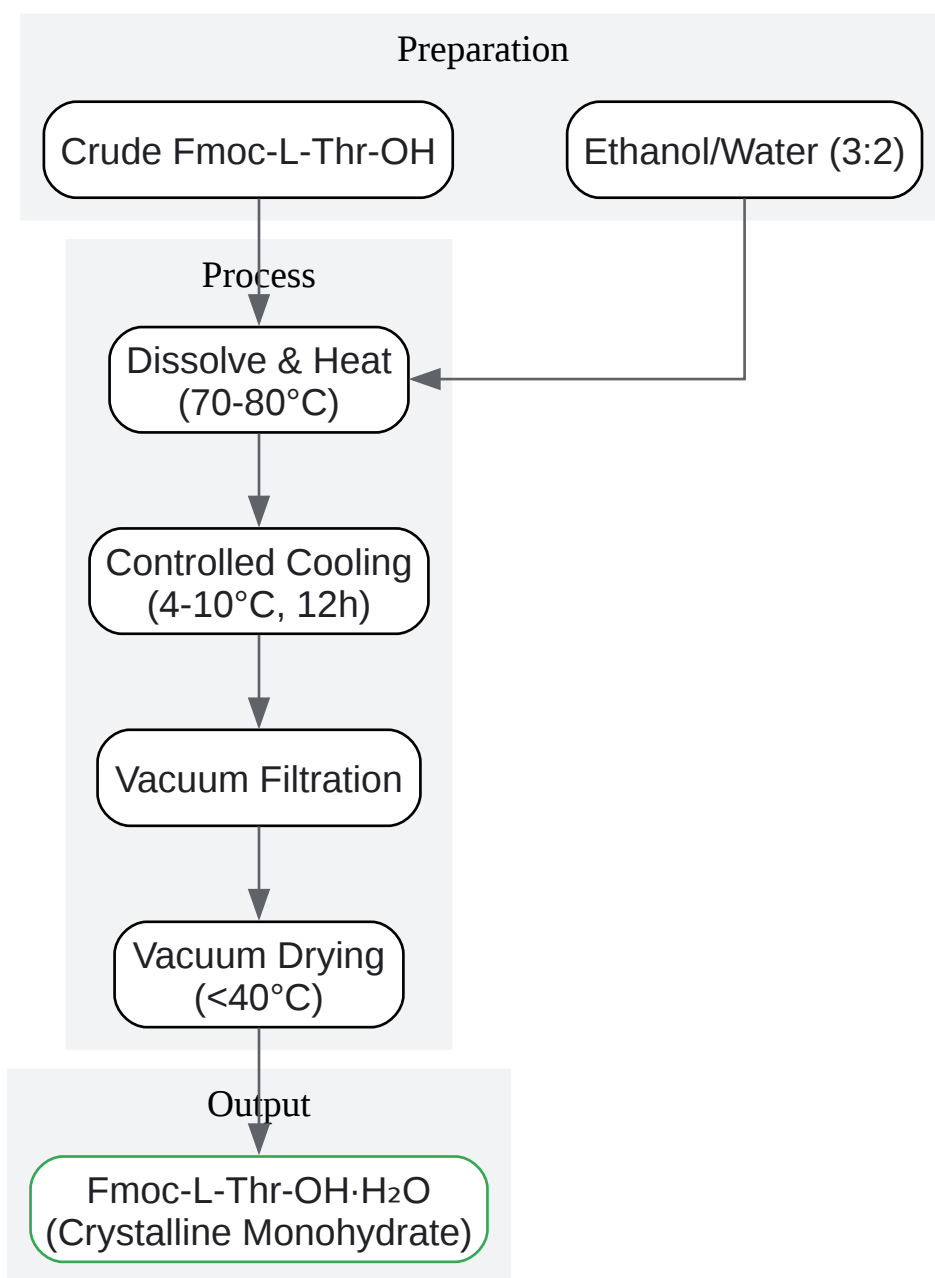
The synthesis of Fmoc-L-threonine involves the reaction of L-threonine with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions. The key to obtaining the stable monohydrate lies not in the initial reaction, but in the subsequent purification and crystallization protocol. The choice of solvent system is the causal factor driving the formation of the desired hydrated crystal.

Experimental Protocol: Recrystallization for Monohydrate Formation

This protocol is designed as a self-validating system to reliably produce the monohydrate form. It is based on established methods for crystallizing N-Fmoc amino acids from aqueous-organic solvent systems.[12]

- **Dissolution:** Dissolve crude N-Fmoc-L-threonine in a 3:2 (v/v) ethanol/water mixture at a concentration of approximately 40 g/L. Heat the solution in a water bath to 70-80°C with gentle agitation until all solid is dissolved.[12]
 - **Causality:** The ethanol acts as the primary solvent for the organic molecule, while the controlled amount of water provides the necessary component for co-crystallization into the monohydrate form. Heating increases solubility to ensure a homogeneous solution.
- **Controlled Cooling (Crystallization):** Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the solution in a cold environment (e.g., a 4-10°C refrigerator) for 12-24 hours without agitation.

- Causality: Slow cooling is critical for the formation of well-ordered crystals. Rapid crashing-out will trap impurities and may lead to an amorphous or less-defined hydrate state.
- Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals on the filter with a small amount of the cold ethanol/water (3:2) solvent system to remove any remaining soluble impurities.
 - Causality: Using the same cold solvent system for washing prevents the redissolving of the desired product while effectively removing mother liquor contaminants.
- Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
 - Causality: Low-temperature vacuum drying removes the surface solvent without stripping the integral water of hydration from the crystal lattice.



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Diagram 1: Workflow for the controlled crystallization of **Fmoc-L-threonine monohydrate**.

Multi-Pronged Analytical Characterization

No single technique is sufficient to confirm the identity, purity, and hydration state of the final product. A self-validating quality control (QC) system employs multiple orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing purity and identifying process-related impurities.^[13]

- Protocol: Purity Analysis by RP-HPLC
 - System: A standard HPLC system with a UV detector.
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Gradient: 5% to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 265 nm (for the Fmoc group).
 - Sample Prep: Dissolve ~1 mg of the product in 1 mL of 1:1 Acetonitrile/Water.
 - Expected Result: A single major peak with purity >99.0% by area normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR confirms the chemical structure and the absence of residual solvents like ethanol.

- Expected ^1H NMR (400 MHz, DMSO- d_6) shifts: δ ~1.1 (d, 3H, Thr- CH_3), ~3.9 (m, 1H, Thr- βH), ~4.1 (m, 1H, Thr- αH), 4.2-4.4 (m, 3H, Fmoc-CH, CH_2), 7.2-7.9 (m, 8H, Fmoc-ArH), ~12.7 (s, 1H, COOH). The water peak will be visible, but its integration is not reliably stoichiometric.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups and the water of hydration.

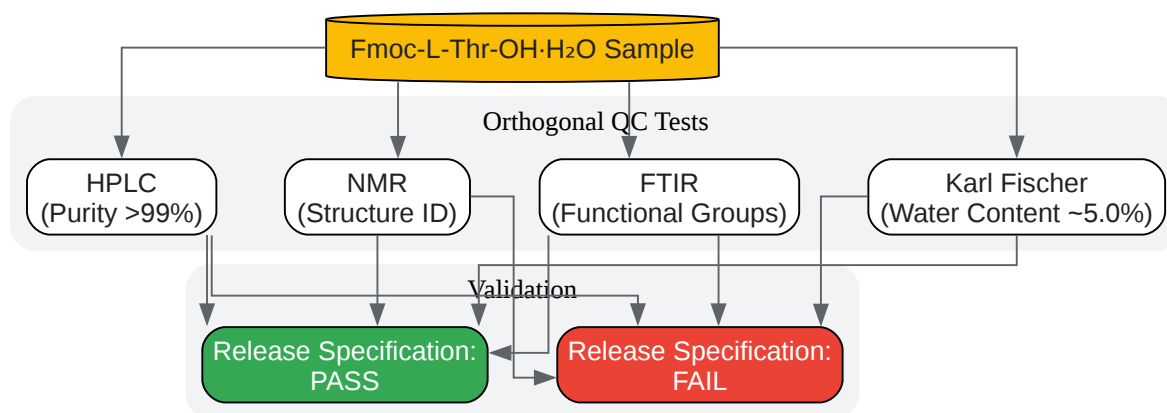
- Expected Peaks: A broad peak around 3300-3500 cm^{-1} (O-H stretch from alcohol and water), a sharp peak around 3300 cm^{-1} (N-H stretch), ~1700 cm^{-1} (C=O stretch from

carboxylic acid and carbamate), and peaks corresponding to the aromatic Fmoc group.[14]
[15]

Karl Fischer Titration (KFT)

KFT is the definitive method for quantifying water content.

- Expected Result: For a pure monohydrate (MW 359.38), the theoretical water content is $(18.02 / 359.38) * 100\% = 5.01\%$. An experimental result between 4.8% and 5.2% confirms the monohydrate state.



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Diagram 2: Orthogonal analytical workflow for quality control (QC) of the final product.

Stability, Storage, and Handling

The crystalline monohydrate form is generally more stable than its anhydrous counterpart.[7]
However, proper storage is essential to maintain its integrity.

- Temperature: Store at 2-8°C.[10][16] Fmoc-L-threonine is heat-sensitive, and elevated temperatures can accelerate degradation.[11]

- **Humidity:** Store in a tightly sealed container in a dry environment (desiccator recommended). While the monohydrate is stable, high humidity could lead to the adsorption of excess surface water, altering the precise stoichiometry.
- **Handling:** Wear suitable protective clothing, including gloves and eye protection. Handle in a well-ventilated area to avoid inhalation of the fine powder.[\[8\]](#)

Application in Solid-Phase Peptide Synthesis

The use of the monohydrate form in SPPS is straightforward, but requires one critical adjustment compared to the anhydrous form.

The Stoichiometry Imperative

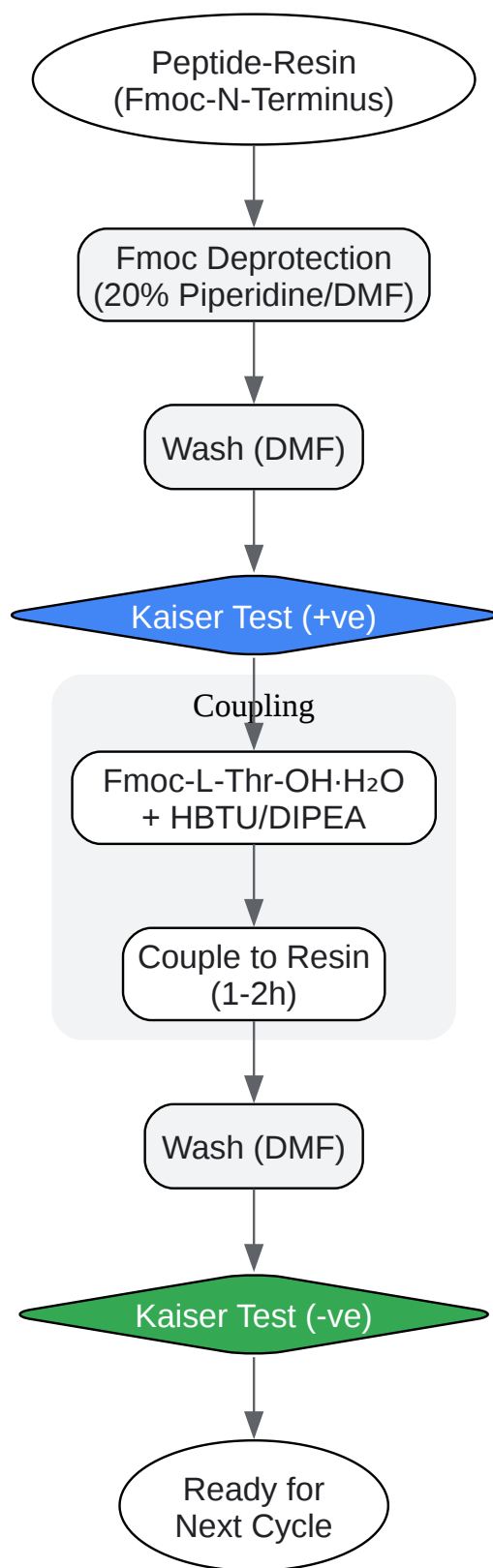
The most common source of error in SPPS is inaccurate quantification of reagents. When using **Fmoc-L-threonine monohydrate**, all weight-based calculations must use its molecular weight of 359.38 g/mol . Failure to do so will result in insufficient activation and coupling, leading to deletion sequences and difficult purifications.

Protocol: Standard Coupling Cycle in SPPS

This protocol describes the incorporation of a single **Fmoc-L-threonine monohydrate** residue onto a resin-bound peptide with a free N-terminus.

- **Resin Preparation:** Swell the peptide-resin (e.g., Rink Amide resin) in dimethylformamide (DMF).[\[17\]](#)
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).[\[1\]](#)
 - **Self-Validation:** Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
- **Activation/Coupling Solution Preparation:** In a separate vessel, dissolve **Fmoc-L-threonine monohydrate** (3-5 equivalents relative to resin loading) in DMF. Add an activating agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.). Allow to pre-activate for 1-2 minutes.

- Causality: HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea ester, which is susceptible to nucleophilic attack by the resin's free amine. DIPEA acts as an organic base to facilitate the reaction.
- Coupling Reaction: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
- Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- Confirmation of Completion: Perform a second Kaiser test. A negative result (yellow/clear beads) indicates the successful consumption of all free amines and, therefore, a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.



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